5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde

Organic Synthesis Medicinal Chemistry Building Block Chemistry

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde (CAS 921620-80-6) is a heterotricyclic small molecule bearing a fused pyrrole–isoindole framework with a C9 aldehyde substituent and a C5 ketone, represented by the molecular formula C₁₂H₇NO₂ and an exact mass of 197.04768 g/mol. The compound belongs to the 5H-pyrrolo[2,1-a]isoindol-5-one class, a scaffold recognized for cross-conjugation and steric effects that modulate functional-group reactivity.

Molecular Formula C12H7NO2
Molecular Weight 197.19 g/mol
CAS No. 921620-80-6
Cat. No. B12631437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde
CAS921620-80-6
Molecular FormulaC12H7NO2
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=O)N3C2=CC=C3)C=O
InChIInChI=1S/C12H7NO2/c14-7-8-3-1-4-9-11(8)10-5-2-6-13(10)12(9)15/h1-7H
InChIKeyDXJHYNHMYGJTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde (CAS 921620-80-6): Core Structural Identity and Compound-Class Context


5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde (CAS 921620-80-6) is a heterotricyclic small molecule bearing a fused pyrrole–isoindole framework with a C9 aldehyde substituent and a C5 ketone, represented by the molecular formula C₁₂H₇NO₂ and an exact mass of 197.04768 g/mol . The compound belongs to the 5H-pyrrolo[2,1-a]isoindol-5-one class, a scaffold recognized for cross-conjugation and steric effects that modulate functional-group reactivity [1]. Its computed XLogP of 1.4 and topological polar surface area (TPSA) of 39.1 Ų place it in a moderate polarity range distinct from common in-class ketone and carboxylic acid analogs .

Why Generic Substitution of 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde Fails: Functional-Group and Physicochemical Non-Interchangeability


Within the pyrrolo[2,1-a]isoindol-5-one family, substituent identity and position govern both synthetic utility and physicochemical behaviour in ways that preclude simple analog interchange. The C9 aldehyde group of 5-oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde enables condensation chemistry (imine, hydrazone, Knoevenagel) that is unavailable to the corresponding C3 acetyl analog (CAS 1352449-11-6), while the absence of a carboxylic acid proton (present in CAS 942218-16-8) eliminates competing acid–base side reactions and alters hydrogen-bond donor capacity . Moreover, the cross-conjugated scaffold imparts steric and electronic modulation of functional-group reactivity that differs from non-fused or differently substituted analogs [1].

Quantitative Differential Evidence for 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde Versus Closest Structural Analogs


Aldehyde vs. Ketone Functional-Group Differentiation: Synthesis Versatility at Position 9

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde possesses an aldehyde group at C9, enabling a broader suite of condensation reactions compared to the acetyl (methyl ketone) group of the closest in-class comparator, 1-(5H-pyrrolo[2,1-a]isoindol-3-yl)ethanone (CAS 1352449-11-6). Aldehydes react with primary amines to form imines (Schiff bases) under milder conditions and with faster kinetics than ketones, owing to lower steric hindrance and greater electrophilicity of the formyl carbon . The aldehyde also participates in Knoevenagel condensations, hydrazone formation, and reductive amination pathways that are either inaccessible or substantially lower-yielding with the acetyl analog. The 5-oxo substituent on the scaffold further polarizes the aldehyde through the cross-conjugated π-system, enhancing electrophilicity relative to a simple benzaldehyde [1].

Organic Synthesis Medicinal Chemistry Building Block Chemistry

XLogP Partition Coefficient: Aqueous Compatibility Advantage Over the Acetyl Analog

The computed XLogP of 5-oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is 1.4, substantially lower than the LogP of 2.72 reported for the ketone analog 1-(5H-pyrrolo[2,1-a]isoindol-3-yl)ethanone (CAS 1352449-11-6) . This ΔLogP of approximately 1.3 log units translates to a predicted ~20-fold higher aqueous solubility for the aldehyde under equivalent conditions, based on the general logP–solubility relationship [1]. The lower XLogP of the aldehyde compound is attributable to the more polarized formyl C=O bond and the absence of the additional hydrophobic methyl group present in the acetyl substituent.

Physicochemical Profiling Drug Design Solubility Prediction

Topological Polar Surface Area (TPSA) Differentiation: Intermediate Polarity Between Ketone and Carboxylic Acid Analogs

The TPSA of 5-oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is 39.1 Ų, compared to 22.0 Ų for the ketone analog 1-(5H-pyrrolo[2,1-a]isoindol-3-yl)ethanone (CAS 1352449-11-6) and an estimated ~66 Ų for the carboxylic acid analog 5-oxo-2,5-dihydro-3H-pyrrolo[2,1-a]isoindole-1-carboxylic acid (CAS 942218-16-8, based on addition of –CO₂H TPSA fragment) . The aldehyde TPSA of 39.1 Ų sits below the commonly cited 60 Ų threshold for favourable blood–brain barrier penetration and above the 20–25 Ų range associated with high non-specific binding, positioning it in a balanced range for both permeability and specificity [1]. In contrast, the ketone analog (TPSA 22.0 Ų) may exhibit higher non-specific binding, while the carboxylic acid analog (TPSA ~66 Ų) may face permeability limitations.

Membrane Permeability ADME Prediction Physicochemical Profiling

Hydrogen-Bond Donor/Acceptor Profile: Zero Donors, Two Acceptors vs. Carboxylic Acid Analog

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde possesses 0 hydrogen-bond donors (HBD) and 2 hydrogen-bond acceptors (HBA: the aldehyde oxygen and the lactam carbonyl oxygen) . By contrast, the carboxylic acid analog 5-oxo-2,5-dihydro-3H-pyrrolo[2,1-a]isoindole-1-carboxylic acid (CAS 942218-16-8) carries 1 HBD (the –CO₂H proton) and at least 3 HBA (two carboxylate oxygens plus the lactam carbonyl). The absence of a donor in the aldehyde compound eliminates intermolecular H-bond donor–acceptor dimerization in aprotic solvents, which can simplify purification, improve solubility in non-polar media, and reduce viscosity in concentrated reaction mixtures [1]. The 2-acceptor count also differs from the ketone analog, which has only 1 HBA (the acetyl carbonyl oxygen plus, potentially, the lactam carbonyl, though the latter is sterically shielded by cross-conjugation).

Hydrogen Bonding Solubility Crystal Engineering

Rotatable Bond Count and Conformational Pre-Organization vs. More Flexible Analogs

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde possesses only 1 rotatable bond (the C–CHO bond connecting the aldehyde to the aromatic scaffold), as reported in its computed properties . This contrasts with saturated or partially saturated analogs such as ethyl 7-bromo-8-isopropyl-5-methyl-octahydro-1H-pyrrolo[2,1-a]isoindole-9-carboxylate, which bear multiple rotatable bonds and stereocenters [1]. The near-rigid, fully aromatic framework of the target compound minimizes conformational entropy, which can translate to more predictable docking poses in structure-based design, sharper melting behaviour for crystallisation, and fewer rotational isomers complicating NMR interpretation.

Conformational Analysis Ligand Design Entropy

Cross-Conjugated Scaffold Modulates Aldehyde Electrophilicity Relative to Non-Fused Aromatic Aldehydes

The 2,3-dihydro-5H-pyrrolo[2,1-a]isoindol-5-one scaffold, of which the target compound is the fully unsaturated C9-aldehyde derivative, possesses cross-conjugation between the pyrrole and isoindole π-systems that significantly influences the reactivity of functional groups attached to the framework [1]. This electronic arrangement differentiates the aldehyde at C9 from simpler aromatic aldehydes such as benzaldehyde or 2-formylpyrrole. The cross-conjugated lactam carbonyl at C5 withdraws electron density through the aromatic system, which may enhance the electrophilicity of the C9 aldehyde relative to a non-fused analog. Experimental evidence from the broader scaffold class confirms that conditions for epoxidation, ester hydrolysis, amide formation, and reduction are all affected by the scaffold's steric and electronic features [1].

Physical Organic Chemistry Reactivity Electronic Effects

Evidence-Backed Application Scenarios for 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde in Scientific and Industrial Settings


Medicinal Chemistry: Fragment-Based and Scaffold-Hopping Programs Requiring an Aldehyde Handle on a Cross-Conjugated Heterotricycle

The C9 aldehyde group enables rapid generation of imine, hydrazone, and oxime libraries via condensation with primary amines, hydrazines, and hydroxylamines, respectively . The cross-conjugated scaffold modulates aldehyde electrophilicity, potentially offering different reactivity and selectivity profiles compared to benzaldehyde-based fragments [1]. The XLogP of 1.4 and intermediate TPSA of 39.1 Ų suggest compatibility with both biochemical assay conditions and cellular permeability requirements, making this compound suitable as a fragment hit or scaffold-hopping starting point where both polarity and synthetic tractability are priorities .

Bioconjugation and Chemical Probe Synthesis: Aldehyde-Based Covalent Linkage Strategies

The single aldehyde functional group permits site-specific conjugation to aminooxy- or hydrazide-functionalized biomolecules, fluorescent reporters, or affinity tags under mild aqueous conditions. The absence of H-bond donors (HBD = 0) minimizes competing intermolecular hydrogen bonding that could reduce conjugation efficiency, a practical advantage over carboxylic acid-containing analogs that may require activation (e.g., EDC/NHS) for amide coupling . The low rotatable bond count (1) ensures that the conjugate adopts a well-defined orientation, which is valuable for structure–activity relationship (SAR) studies where linker flexibility must be controlled.

Heterocyclic Building Block for Diversity-Oriented Synthesis (DOS) of Pyrrolo[2,1-a]isoindole-Focused Libraries

As a fully unsaturated 5-oxo-5H-pyrrolo[2,1-a]isoindole bearing a reactive aldehyde, the compound serves as a versatile entry point for diversity-oriented synthesis. The aldehyde can participate in multicomponent reactions (e.g., Ugi, Passerini), Knoevenagel condensations, and cycloadditions to generate structurally diverse products while retaining the pharmacophoric pyrrolo[2,1-a]isoindol-5-one core . The scaffold's cross-conjugation has been shown to permit epoxidation, ester hydrolysis, and amide formation under identified conditions, providing additional vectors for diversification [1].

Crystallography and Solid-State Studies: Conformationally Restricted Heterocycle for Co-Crystallisation

The near-rigid framework (1 rotatable bond, complexity score 302) and balanced polarity (XLogP 1.4, TPSA 39.1 Ų) make this compound a candidate for co-crystallisation studies with protein targets or small-molecule partners . The aldehyde group may form reversible covalent adducts with active-site residues (e.g., catalytic serine or cysteine), enabling structural biology applications where a well-defined, rigid ligand scaffold is required for high-resolution electron density fitting. The zero H-bond donor count reduces competing crystal-packing interactions that could complicate structure determination.

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